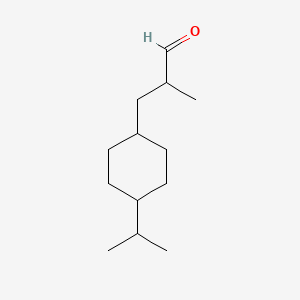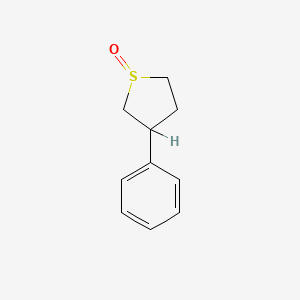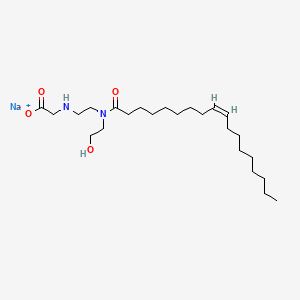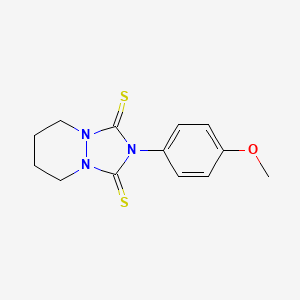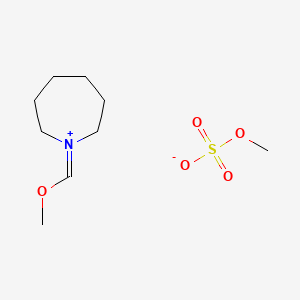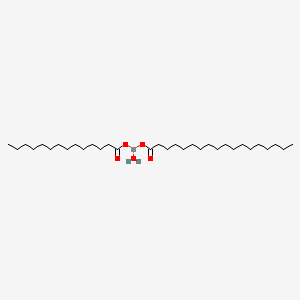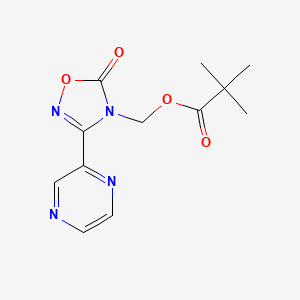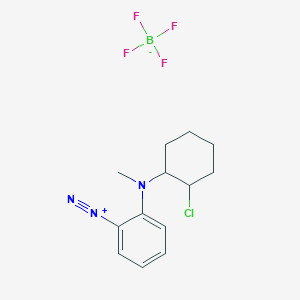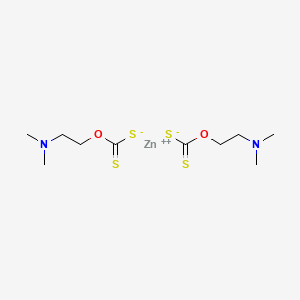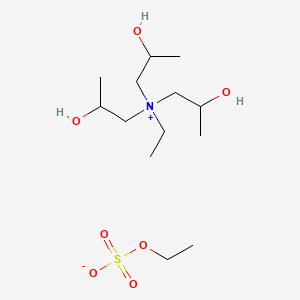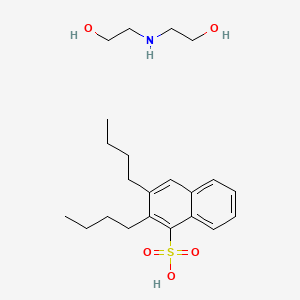
Zinc octahydro-4,7-methano-1H-indenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc octahydro-4,7-methano-1H-indenecarboxylate is a chemical compound with the molecular formula C22H30O4Zn and a molecular weight of 423.8612 . This compound is known for its unique structure, which includes a zinc ion coordinated with octahydro-4,7-methano-1H-indenecarboxylate ligands. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc octahydro-4,7-methano-1H-indenecarboxylate typically involves the reaction of octahydro-4,7-methano-1H-indenecarboxylic acid with a zinc salt, such as zinc acetate or zinc chloride, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the formation of the zinc complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Zinc octahydro-4,7-methano-1H-indenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can modify the ligand structure or the oxidation state of zinc.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions can produce a variety of zinc complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands and facilitate chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which zinc octahydro-4,7-methano-1H-indenecarboxylate exerts its effects involves the coordination of the zinc ion with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc acetate
- Zinc chloride
- Zinc oxide
Uniqueness
Zinc octahydro-4,7-methano-1H-indenecarboxylate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other zinc compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
94020-82-3 |
|---|---|
Fórmula molecular |
C22H30O4Zn |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
zinc;tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/2C11H16O2.Zn/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2 |
Clave InChI |
RWTYSMBJAQGCRU-UHFFFAOYSA-L |
SMILES canónico |
C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


